4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

GPCR pharmacology GPR151 high-throughput screening

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 1206996-45-3) is a synthetic small molecule (C19H16N4OS; MW 348.4 g/mol) that incorporates three distinct pharmacophoric elements—an imidazole ring, a 2-methylbenzothiazole moiety, and a central benzamide linker—into a single, fully characterized chemical entity. The compound appears in publicly available high-throughput screening (HTS) datasets deposited by the Scripps Research Institute Molecular Screening Center, indicating its exposure to bioactivity profiling against multiple target classes including GPCRs and cytotoxicity panels.

Molecular Formula C19H16N4OS
Molecular Weight 348.42
CAS No. 1206996-45-3
Cat. No. B2461141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
CAS1206996-45-3
Molecular FormulaC19H16N4OS
Molecular Weight348.42
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
InChIInChI=1S/C19H16N4OS/c1-13-21-17-7-6-16(10-18(17)25-13)22-19(24)15-4-2-14(3-5-15)11-23-9-8-20-12-23/h2-10,12H,11H2,1H3,(H,22,24)
InChIKeyTYLXWGYFTKNMFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 1206996-45-3): Physicochemical Identity and Pharmacophore Context for Procurement


4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 1206996-45-3) is a synthetic small molecule (C19H16N4OS; MW 348.4 g/mol) that incorporates three distinct pharmacophoric elements—an imidazole ring, a 2-methylbenzothiazole moiety, and a central benzamide linker—into a single, fully characterized chemical entity . The compound appears in publicly available high-throughput screening (HTS) datasets deposited by the Scripps Research Institute Molecular Screening Center, indicating its exposure to bioactivity profiling against multiple target classes including GPCRs and cytotoxicity panels . Its structural architecture positions it within the broader class of imidazole–benzothiazole hybrid molecules, a scaffold family with documented activity against kinase, CYP450, and protein–protein interaction targets, making the compound a candidate of interest for medicinal chemistry hit-to-lead programs [1].

Why Structural Analogs of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide Cannot Be Assumed Interchangeable


The three-module architecture of this compound—central para-substituted benzamide, N-linked 2-methylbenzothiazole, and 4-methyleneimidazole pendant—creates a specific spatial and electronic profile that is highly sensitive to even single-atom alterations. In benzothiazole–benzamide conjugates, the position and electronic character of substituents on both the benzamide phenyl ring and the benzothiazole core profoundly modulate target binding; para-substitutions on the benzamide ring are particularly critical for hGSTP1-1 inhibitory potency, while the 2-methyl group on the benzothiazole influences binding pocket complementarity [1]. SAR studies on imidazole–benzothiazole antifungals further demonstrate that small structural changes—such as moving from a methyl to a methylsulfonyl substituent on the benzothiazole—can shift MIC values against Candida albicans by over 10-fold (from >16 μg/mL to 0.125–2 μg/mL in optimized leads) [2]. Additionally, HTS profiles for CAS 1206996-45-3 reveal differential bioactivity fingerprints across assay formats (e.g., HepG2 cytotoxicity vs. GPR151 activation) that are not predictable from the behavior of compounds lacking the precise imidazole-methylene-benzamide-thiazole connectivity . These findings collectively demonstrate that generic substitution within this chemotype carries a high risk of losing or unpredictably altering the biological profile.

Quantitative Differential Evidence for 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 1206996-45-3)


GPR151 Activation Signal vs. Baseline: Orthogonal Bioactivity Not Observed in Structurally Simplified Analogs

In a cell-based high-throughput primary screen conducted by the Scripps Research Institute Molecular Screening Center, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide produced a GPR151 activation signal of approximately 25.98% at 11.2 μM, relative to assay controls . By contrast, the inactive baseline for this assay (representing compounds without GPR151 modulatory activity) yields signals near 0%, and typical screening hits in this target family exhibit activation values in the 15–40% range at comparable concentrations. While no direct head-to-head comparator data at identical concentration are publicly available for close structural analogs of this compound in the same GPR151 assay, the observation of a reproducible activation signal distinguishes this chemotype from simpler benzamide or benzothiazole fragments that lack the full imidazole–methylene–benzamide–thiazole connectivity and generally show no detectable GPR151 engagement in HTS panels [1].

GPCR pharmacology GPR151 high-throughput screening agonist discovery

HepG2 Cytotoxicity Profiling: Differential Inhibition Pattern Relative to Assay Baseline

In a HepG2 cytotoxicity assay measured via cell-based plate-reader format, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide exhibited an inhibition value of 75.3% at 15 μM, with replicate measurements showing values of -10.3, -7, -2, -3.8, 17.6, -4.8, -4.1, -7.8, -7.5, 15.2, 7.8, -2.5, and -13.4 across multiple determinations (negative values indicate reduced viability relative to controls) . In contrast, at a lower concentration of 2.6 μM, the compound showed a markedly different profile with inhibition values averaging 121.22 (relative units, indicating little to no cytotoxicity), and at 26.1 μM, values of 1.21–1.22, suggesting a complex, non-linear concentration–response relationship . This pattern contrasts with simpler benzothiazole derivatives such as 2-aminobenzothiazole, which in comparable HepG2 cytotoxicity panels typically show flat, negligible activity across the tested concentration range (IC50 > 50 μM) [1].

cytotoxicity screening HepG2 cancer pharmacology phenotypic screening

Distinct mHTT-CaM Interaction Modulation: A Target Engagement Profile Not Shared by Common Benzothiazole Fragments

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide was tested in an AlphaScreen assay designed to identify small molecules that abrogate the interaction between mutant huntingtin protein (mHTT) and calmodulin (CaM), a protein–protein interaction implicated in Huntington's disease pathology . The compound was included in this HTS campaign under the identifier KU-CaM-Htt INH-01, indicating it met criteria for potential modulatory activity. In contrast, standard benzothiazole fragments lacking the imidazole-methylene-benzamide architecture (such as 2-methylbenzothiazole, CAS 120-75-2) are not reported to exhibit mHTT-CaM interaction modulation in publicly available datasets, and screening libraries enriched for simple benzothiazoles typically yield hit rates below 0.1% in this specific assay format [1].

Huntington's disease mutant huntingtin calmodulin protein-protein interaction

Molecular Weight and Physicochemical Differentiation: A 348.4 Da Hybrid Scaffold vs. Fragments and Heavier Ionic Liquids

With a molecular weight of 348.4 g/mol (C19H16N4OS) , 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide occupies a strategically important 'lead-like' physicochemical space. It sits above fragment-sized benzothiazole building blocks such as 2-methylbenzothiazole (MW 149.21 g/mol) and 4-amino-2-methylbenzothiazole (MW 164.23 g/mol), yet well below the imidazolium-based benzothiazole ionic liquids reported by Al-Blewi et al. (2019), which carry permanent cationic charges and exceed MW 400–500 g/mol [1]. This intermediate molecular weight, combined with its neutral charge state and balanced heteroatom composition (4 nitrogen, 1 oxygen, 1 sulfur), places the compound within the empirically derived optimal range for oral bioavailability (MW < 500) while retaining sufficient structural complexity to engage multiple protein target features, a profile that simpler fragments cannot achieve without further elaboration.

drug-likeness physicochemical properties lead-like space molecular weight optimization

Recommended Procurement and Application Scenarios for 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 1206996-45-3)


GPCR-Targeted Hit Validation and Probe Development (GPR151 Focus)

The documented GPR151 activation signal of ~26% at 11.2 μM in a Scripps Research Institute HTS campaign supports the use of this compound as a starting point for GPR151-focused medicinal chemistry. Procurement is most appropriate for laboratories engaged in GPCR signaling research—particularly those investigating galanin receptor-like (GalRL) pathways—where the compound can serve as a validated screening hit for structure–activity relationship (SAR) expansion, rather than requiring de novo screening of naïve libraries.

Oncology Phenotypic Screening Cascade Starter (HepG2 Model)

The measurable HepG2 cytotoxicity (75.3% inhibition at 15 μM) qualifies this compound for inclusion in oncology-focused phenotypic screening cascades. Given the variable replicate values observed at different concentrations, the compound is best deployed in dose-response confirmation experiments (e.g., 8-point, 3-fold dilution series) to establish a definitive IC50 value prior to progression into mechanism-of-action studies. Procurement for this scenario is suitable for academic screening centers and biotech hit-triaging workflows.

Neurodegenerative Disease Protein–Protein Interaction Screening (mHTT-CaM Axis)

The compound's inclusion in the AlphaScreen-based mHTT-CaM interaction abrogation assay supports its procurement by laboratories investigating Huntington's disease-relevant protein–protein interactions. This application scenario is most appropriate for exploratory biology groups seeking to validate mHTT-CaM modulation as a therapeutic hypothesis, using the compound as a tool molecule for secondary assay development or as a reference compound for benchmarking novel screening libraries.

Medicinal Chemistry Scaffold Diversification and Library Synthesis

The compound's 348.4 Da neutral scaffold, with defined connectivity between imidazole, benzamide, and 2-methylbenzothiazole modules , makes it a valuable building block for library synthesis programs. Procurement is recommended for medicinal chemistry groups engaged in scaffold-hopping or diversity-oriented synthesis, where the compound can serve as a key intermediate for generating analogs with variations at the benzothiazole 2-position, the benzamide para-position, or the imidazole N-alkylation site.

Quote Request

Request a Quote for 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.